N-(2-(furan-2-yl)-2-oxoethyl)acetamide
Description
N-(2-(Furan-2-yl)-2-oxoethyl)acetamide is a substituted acetamide derivative characterized by a furan-2-yl moiety linked via a ketone group to the acetamide backbone. This compound is structurally significant due to its hybrid pharmacophore, combining the aromatic furan ring with the hydrogen-bonding capacity of the acetamide group.
In biological contexts, this compound has demonstrated moderate cytotoxic activity against cancer cell lines, as observed in marine-derived Streptomyces strains . Its furan ring may contribute to π-π stacking interactions with biological targets, while the acetamide group enhances solubility and metabolic stability.
Properties
CAS No. |
88352-96-9 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-oxoethyl]acetamide |
InChI |
InChI=1S/C8H9NO3/c1-6(10)9-5-7(11)8-3-2-4-12-8/h2-4H,5H2,1H3,(H,9,10) |
InChI Key |
ZUMGFYQZTDTOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)C1=CC=CO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Furan vs.
- Substituent Effects : Addition of a benzyl group (N-Benzyl-N-(furan-2-ylmethyl)acetamide) increases molecular rigidity, as evidenced by distinct FTIR peaks at 1671 cm⁻¹ (C=O stretch) and 1147 cm⁻¹ (C-N vibration) .
Physicochemical Properties
- Melting Point: N-Benzyl-N-(furan-2-ylmethyl)acetamide has a melting point of 84–85°C, whereas furan-free analogs like substituted phenoxyacetamides exhibit higher melting points (>100°C) due to reduced aromatic stacking .
- Solubility : The furan moiety in N-(2-(furan-2-yl)-2-oxoethyl)acetamide improves aqueous solubility compared to halogenated analogs (e.g., N-(3,5-dibromophenyl)-2-(4-hydroxyphenyl)acetamide), which are less polar .
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